

# Nemtabrutinib reversible BTK inhibitor structure

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Nemtabrutinib

CAS No.: 2095393-15-8

Cat. No.: S519378

[Get Quote](#)

## Chemical Structure and Properties

**Nemtabrutinib** is a small molecule with a specific structure that enables its reversible, non-covalent binding to BTK.

| Property                  | Detail                                                                                                                                |
|---------------------------|---------------------------------------------------------------------------------------------------------------------------------------|
| Systematic (IUPAC) Name   | (2-chloro-4-phenoxyphenyl)(4-(((3r,6s)-6-(hydroxymethyl)tetrahydro-2h-pyran-3-yl)amino)-7h-pyrrolo(2,3-d)pyrimidin-5-yl)methanone [1] |
| Chemical Formula          | C <sub>25</sub> H <sub>23</sub> ClN <sub>4</sub> O <sub>4</sub> [1]                                                                   |
| Molecular Weight          | 478.93 g/mol [1]                                                                                                                      |
| DrugBank Accession Number | DB18866 [1]                                                                                                                           |
| Modality                  | Small Molecule [1]                                                                                                                    |

## Mechanism of Action and Binding

The therapeutic action of **nemtabrutinib** stems from its unique mode of binding and inhibition.

| Aspect             | Description                                                                                                                    |
|--------------------|--------------------------------------------------------------------------------------------------------------------------------|
| Target             | Tyrosine-protein kinase BTK (UniProt ID: Q06187) [1]                                                                           |
| Binding Type       | Reversible & Non-covalent [2] [3]                                                                                              |
| Key Differentiator | Does <b>not</b> require binding to cysteine residue C481; effective against C481-mutant BTK (e.g., C481S) [3] [4] [5]          |
| Primary Effect     | Inhibits BTK autophosphorylation and downstream B-cell receptor (BCR) signaling, leading to death of malignant B-cells [2] [5] |

The following diagram illustrates the key signaling pathway targeted by **nemtabrutinib** and the site of its inhibitory action.



[Click to download full resolution via product page](#)

*Diagram 1: **Nembabrutinib** inhibits B-cell receptor signaling by reversibly binding both wild-type and C481-mutant BTK, blocking downstream survival signals.*

## Biochemical and Cellular Profiling Data

Comprehensive profiling reveals the selectivity and off-target interactions of **nembabrutinib**, which inform its efficacy and potential side effects.

## Table 1: Key Kinase Targets and Cellular Sensitivities

Data derived from biochemical kinase assays and cancer cell line viability profiling [3].

| Kinase / Marker         | Inhibition / Correlation (at 1 $\mu$ M)          | Notes / Experimental Method                                               |
|-------------------------|--------------------------------------------------|---------------------------------------------------------------------------|
| BTK (Wild-type & C481S) | IC <sub>50</sub> in low nM range                 | Primary target; reversible inhibition [3] [4].                            |
| MEK1                    | Direct inhibition confirmed                      | Molecular docking suggests binding in ATP-pocket; SPR & ELISA assays [3]. |
| FGFR3                   | Sensitivity correlated with high gene expression | Identified via gene expression analysis of sensitive cell lines [3].      |
| BRAF-mutant cell lines  | ~3x higher sensitivity vs. wild-type             | Cell viability assays; profile similarity to MEK/ERK/RAF inhibitors [3].  |

## Key Experimental Protocols

For reproducibility, here are the core methodologies used to generate the data above.

### Biochemical Kinase Inhibition Assay (MSA)

- **Purpose:** To measure the direct inhibition of kinase enzymatic activity by **nemtabrutinib** [3].
- **Procedure:** Kinase activity is assessed using a mobility shift assay (MSA). The reaction includes the kinase, its substrate, ATP (at concentration  $K_{M,bin}$ ), and the inhibitor (**nemtabrutinib**). The conversion of substrate to product is quantified. Percentage inhibition is calculated at a fixed concentration of **nemtabrutinib** (e.g., 1  $\mu$ M). IC<sub>50</sub> values are determined using a 10-point dilution series of the compound [3].

### Cancer Cell Line Viability Assay (Oncolines Panel)

- **Purpose:** To profile the anti-proliferative effect of **nemtabrutinib** across a large panel of human cancer cell lines and identify predictive biomarkers [3].
- **Procedure:**
  - **Cell Seeding:** 160 cancer cell lines are seeded in 384-well plates at optimized densities [3].
  - **Dosing:** After 24 hours, cells are treated with **nemtabrutinib** in a 9-point dilution series. Vehicle-treated controls define 100% viability [3].
  - **Incubation & Readout:** After 72 hours, cell viability is measured using a luminescent ATP-based assay (e.g., ATPlite 1Step). Intracellular ATP concentration correlates with cell number [3].
  - **Data Analysis:**  $IC_{50}$  values are calculated by fitting a 4-parameter logistic model to the dose-response data. Sensitivity profiles are compared to other kinase inhibitors, and correlated with genomic data (e.g., mutation status, gene expression) to identify biomarkers [3].

## Surface Plasmon Resonance (SPR) Binding Analysis

- **Purpose:** To confirm direct binding and determine binding kinetics between **nemtabrutinib** and a target kinase (e.g., MEK1) [3].
- **Procedure:** Biotinylated, inactive kinase is immobilized on a sensor chip. **Nemtabrutinib** is flowed over the chip at different concentrations. The Biacore instrument measures the change in the refractive index (Response Units, RU) at the chip surface as the compound binds and dissociates. The resulting sensorgrams are analyzed to determine association ( $k_a$ ) and dissociation ( $k_d$ ) rate constants, from which the equilibrium dissociation constant ( $K_D$ ) is calculated [3].

## Clinical Relevance and Development Status

**Nemtabrutinib** is being developed to address the unmet need for patients with B-cell malignancies who have developed resistance to prior therapies.

| Aspect                           | Summary                                                                                              |
|----------------------------------|------------------------------------------------------------------------------------------------------|
| Key Indication                   | Relapsed/Refractory Chronic Lymphocytic Leukemia (CLL) and B-cell Non-Hodgkin Lymphoma (NHL) [4] [1] |
| Recommended Phase II Dose (RP2D) | 65 mg administered orally once daily [4]                                                             |

| Aspect                      | Summary                                                                                        |
|-----------------------------|------------------------------------------------------------------------------------------------|
| Reported Efficacy (Phase I) | Overall Response Rate (ORR) of 75% in CLL patients at the 65 mg dose [4]                       |
| Development Status          | Undergoing investigation in Phase III clinical trials for previously untreated CLL/SLL [1] [5] |

The experimental data and clinical profile show that **nemtabrutinib** is a potent, reversible BTK inhibitor with a distinct mechanism to overcome resistance. Its additional activity against kinases in the MAPK pathway suggests a broader potential application.

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Nemtabrutinib: Uses, Interactions, Mechanism of Action [go.drugbank.com]
2. Non-Covalent Bruton's Tyrosine Kinase Inhibitors in the Treatment of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
3. Combined cellular and biochemical profiling of Bruton's ... - PMC [pmc.ncbi.nlm.nih.gov]
4. First-in-Human Study of the Reversible BTK Inhibitor Nemtabrutinib in Patients with Relapsed/Refractory Chronic Lymphocytic Leukemia and B-Cell Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
5. Next-generation Bruton tyrosine kinase inhibitors and ... [link.springer.com]

To cite this document: Smolecule. [Nemtabrutinib reversible BTK inhibitor structure]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b519378#nemtabrutinib-reversible-btk-inhibitor-structure]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)